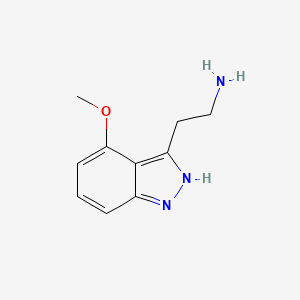

2-(4-Methoxy-1H-indazol-3-yl)ethanamine

Description

2-(4-Methoxy-1H-indazol-3-yl)ethanamine is a heterocyclic amine featuring an indazole core substituted with a methoxy group at position 4 and an ethanamine side chain at position 2. Indazole derivatives are pharmacologically significant due to their interactions with neurotransmitter receptors and enzymes.

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-(4-methoxy-2H-indazol-3-yl)ethanamine |

InChI |

InChI=1S/C10H13N3O/c1-14-9-4-2-3-7-10(9)8(5-6-11)13-12-7/h2-4H,5-6,11H2,1H3,(H,12,13) |

InChI Key |

JIJSGNHPMXKUHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=NNC(=C21)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-1H-indazol-3-yl)ethanamine typically involves the formation of the indazole core followed by functionalization at the 3-position. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach is the iodine-mediated intramolecular aryl and sp3 C–H amination . These methods generally provide good to excellent yields with minimal byproducts.

Industrial Production Methods

the principles of green chemistry, such as solvent-free conditions and the use of non-toxic reagents, are often applied to scale up the synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-1H-indazol-3-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(4-Methoxy-1H-indazol-3-yl)ethanamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting various signaling pathways .

Comparison with Similar Compounds

Indole-Based Ethanamine Derivatives

Table 1: Key Indole Analogs

Key Differences :

- Substituent Position : Methoxy groups at positions 4 (target compound) vs. 5 or 6 (indole analogs) alter electronic effects and steric interactions.

- Core Structure : Indazole’s dual nitrogen atoms may enhance binding to serotonin receptors compared to indole derivatives .

- Physicochemical Properties : The methyl group in 2-(5-methyl-1H-indol-3-yl)ethanamine increases lipophilicity (density: 1.126 g/cm³) compared to methoxy-substituted analogs .

Triazole-Containing Ethanamine Derivatives

Triazole rings introduce different hydrogen-bonding patterns and metabolic pathways compared to indazole/indole.

Table 2: Triazole-Based Analogs

Key Differences :

Benzimidazole and Dihydroindole Derivatives

These compounds exhibit distinct aromatic systems, altering pharmacokinetic profiles.

Table 3: Benzimidazole and Dihydroindole Analogs

Key Differences :

Biological Activity

2-(4-Methoxy-1H-indazol-3-yl)ethanamine, a compound belonging to the indazole family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group attached to the indazole ring, which contributes to its unique biological properties.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT116) cancer cells.

Key Findings:

- IC50 Values: The compound demonstrated IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating potent antiproliferative effects .

- Mechanism of Action: It appears to induce apoptosis through the mitochondrial pathway, increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It is known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Key Findings:

- Inhibition of COX-2: Studies reported that this compound effectively reduces COX-2 activity, leading to decreased production of pro-inflammatory mediators .

3. Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC): It has shown promising results with MIC values comparable to standard antibiotics against strains such as E. faecalis and P. aeruginosa .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding: The compound interacts with specific receptors, modulating various signaling pathways crucial for cellular functions.

- Enzyme Inhibition: It inhibits key enzymes such as COX-2, affecting metabolic pathways and inflammatory responses.

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- Cell Viability: A significant reduction in cell viability was observed after treatment with varying concentrations of the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

This data suggests a dose-dependent response in inhibiting cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.